Methyl 4-[1-(6-ethoxybenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate
Description
Methyl 4-[1-(6-ethoxybenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate is a structurally complex heterocyclic compound featuring a benzothiazole core, a pyrrolinone ring, and thiophene-derived substituents.
Properties
Molecular Formula |
C26H20N2O6S2 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
methyl 4-[1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C26H20N2O6S2/c1-3-34-16-10-11-17-19(13-16)36-26(27-17)28-21(14-6-8-15(9-7-14)25(32)33-2)20(23(30)24(28)31)22(29)18-5-4-12-35-18/h4-13,21,30H,3H2,1-2H3 |
InChI Key |
YGAJDMZKOBQSQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-(6-ethoxybenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate involves multiple steps, typically starting with the preparation of the benzothiazole and pyrroline intermediates. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the condensation of 2-aminothiophenol with ethyl 2-bromoacetate under basic conditions.
Synthesis of the Pyrroline Ring: The pyrroline ring can be synthesized via the reaction of an appropriate diketone with an amine, followed by cyclization.
Coupling of Intermediates: The benzothiazole and pyrroline intermediates are then coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Esterification: The final step involves the esterification of the coupled product with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-(6-ethoxybenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 4-[1-(6-ethoxybenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antibacterial, and anticancer agent.
Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Methyl 4-[1-(6-ethoxybenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The compound may also induce oxidative stress in cells, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural complexity invites comparison with other methyl benzoate derivatives and heterocyclic systems. For instance:
Key Observations :
- Heterocyclic Diversity: The target compound’s benzothiazole and pyrrolinone moieties contrast with LS-03205’s thiadiazole ring, which may confer distinct electronic and steric properties. Thiadiazoles are known for their metabolic stability, whereas benzothiazoles often exhibit bioactivity in kinase inhibition .
Spectroscopic and Analytical Comparisons
- Structural Elucidation : The isolation of Isorhamnetin-3-O glycoside () highlights the reliance on NMR and UV spectroscopy for confirming heterocyclic structures. Similar techniques would likely validate the target compound’s substituent arrangement .
- Lumping Strategy: Organic compounds with shared functional groups (e.g., aromatic esters, heterocycles) may exhibit analogous reactivity or environmental behavior, as noted in lumping strategies for modeling physicochemical processes .
Toxicity and Environmental Considerations
- LS-03205’s safety data sheet () lacks hazard information, suggesting that methyl benzoate derivatives may require case-specific toxicity profiling.
Biological Activity
Methyl 4-[1-(6-ethoxybenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Molecular Formula: C23H18N2O4S2
Molecular Weight: 450.5 g/mol
IUPAC Name: 1-(6-ethoxybenzothiazol-2-yl)-4-hydroxy-3-(2-thienylcarbonyl)-2H-pyrrol-5-one
InChI Key: BXNBEQMNMQAGRQ-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the preparation of benzothiazole and thiophene intermediates, followed by their condensation with the pyrrolidine core under specific reaction conditions. Common reagents include strong acids or bases and organic solvents to facilitate the formation of the desired product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting a broad-spectrum potential.
Anticancer Activity
Studies have demonstrated that this compound can inhibit cancer cell proliferation. In vitro assays revealed that it induces apoptosis in specific cancer cell lines, potentially through the modulation of apoptotic pathways. The compound's interaction with key regulatory proteins involved in cell cycle progression has been noted as a critical factor in its anticancer effects.
The mechanism of action for this compound is thought to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes related to cancer metabolism.
- Signal Transduction Modulation: It can alter signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels may lead to oxidative stress in cancer cells, promoting apoptosis.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antibiotics assessed the antimicrobial efficacy of several benzothiazole derivatives, including Methyl 4-[1-(6-ethoxybenzothiazol-2-yl)-4-hydroxy...] against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial activity.
Study 2: Anticancer Properties
In a recent investigation published in Cancer Research, the compound was tested on human breast cancer cell lines (MCF7). The study reported a significant reduction in cell viability (around 70%) at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
